

# Resolvin D1 (RvD1) and Aspirin-Triggered Resolvin D1 (AT-RvD1)

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Compound of Interest						
Compound Name:	Resolvin D3-d5					
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Resolvin D1 and its aspirin-triggered epimer, AT-RvD1, are potent regulators of inflammatory responses. They exert their effects by engaging specific G-protein coupled receptors (GPCRs) on the surface of immune cells, primarily neutrophils and macrophages.

## Receptors: ALX/FPR2 and GPR32

RvD1 and AT-RvD1 signal through two principal receptors in humans:

- ALX/FPR2 (Formyl Peptide Receptor 2): Also a receptor for Lipoxin A<sub>4</sub>, ALX/FPR2 is a key hub for pro-resolving signals.[1][2][3]
- GPR32 (G Protein-Coupled Receptor 32): Initially an orphan receptor, GPR32 has been identified as a specific receptor for RvD1, RvD3, and RvD5.[1][3][4]

The engagement of these receptors by RvD1 is concentration-dependent, with some studies suggesting that lower concentrations may signal preferentially through GPR32, while higher concentrations engage ALX/FPR2.

#### Signaling Pathways and Cellular Actions

Upon binding to ALX/FPR2 and GPR32, RvD1 initiates a cascade of intracellular events that collectively dampen pro-inflammatory signaling and enhance resolution programs.

• Inhibition of NF-κB Pathway: RvD1 is a potent inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. By preventing

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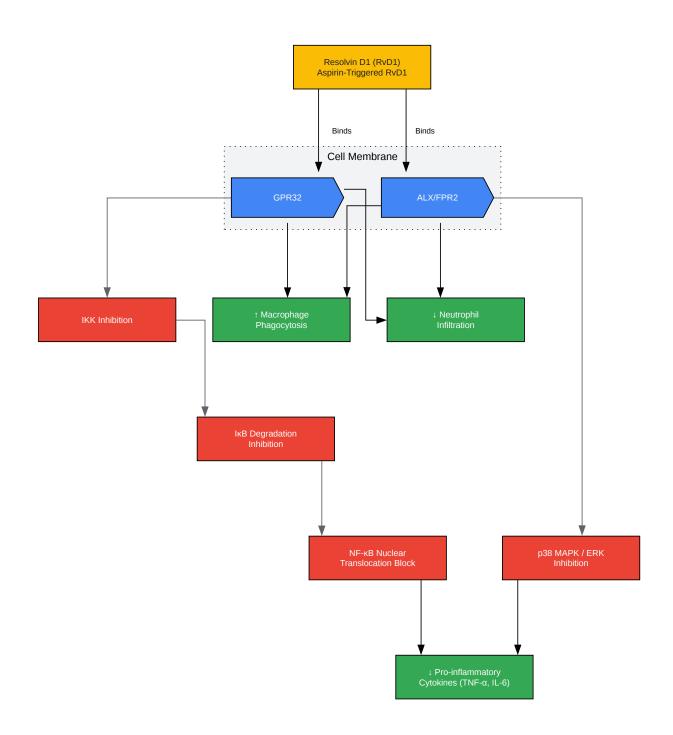




the translocation of NF- $\kappa$ B to the nucleus, RvD1 suppresses the production of proinflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6.[5]

- Modulation of MAPK Signaling: RvD1 modulates the activity of Mitogen-Activated Protein Kinase (MAPK) pathways. It can inhibit the phosphorylation of pro-inflammatory kinases like ERK1/2 and p38, thereby reducing inflammatory responses in microglia.[1]
- Stimulation of Phagocytosis: A hallmark of resolution is the clearance of apoptotic cells (efferocytosis) and pathogens. RvD1 enhances the phagocytic capacity of macrophages, a process crucial for removing cellular debris and microbes from the site of inflammation.[5][6]
- Reduction of Leukocyte Infiltration: RvD1 limits the recruitment of neutrophils to inflammatory loci, a critical step in preventing excessive tissue damage.[4]
- Regulation of Ion Channels: In the context of pain, RvD1 can modulate the activity of Transient Receptor Potential (TRP) channels, contributing to its analgesic effects.[1]





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Caption: Simplified signaling pathway for Resolvin D1 (RvD1).



# Resolvin D2 (RvD2)

Resolvin D2 is another key member of the D-series family with potent immunoresolvent properties, particularly in the context of bacterial infections and organ protection.

### Receptor: GPR18 (DRV2)

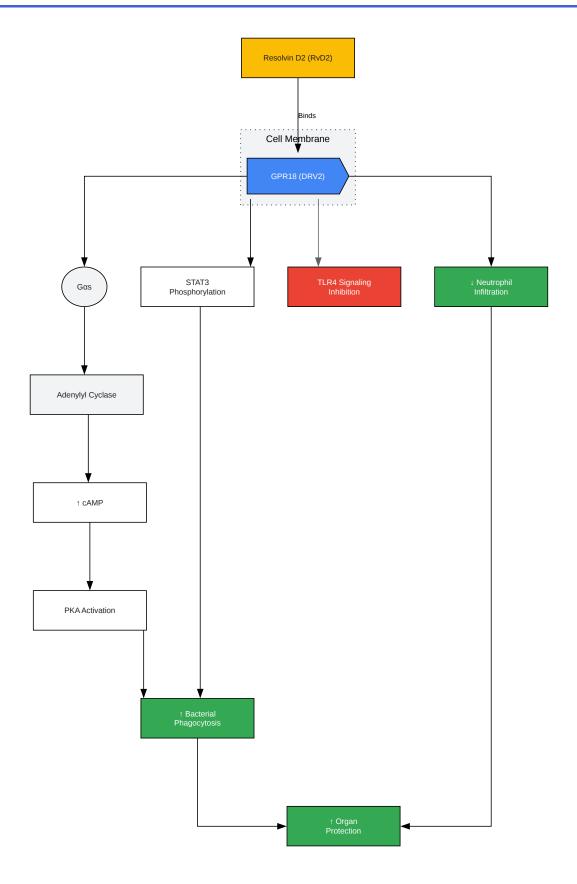
The primary receptor for RvD2 is GPR18, also designated as the Resolvin D2 Receptor (DRV2).[7][8][9][10] This receptor is expressed on key immune cells, including macrophages, monocytes, and neutrophils.

# Signaling Pathways and Cellular Actions

Activation of GPR18 by RvD2 triggers distinct signaling pathways that are crucial for host defense and the restoration of homeostasis.

- cAMP-PKA Pathway Activation: RvD2 binding to GPR18 leads to Gαs protein coupling, resulting in the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[11][12] Elevated cAMP activates Protein Kinase A (PKA), which is critical for enhancing macrophage phagocytic functions.[12]
- STAT3 Phosphorylation: RvD2-GPR18 signaling promotes the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), another pathway contributing to enhanced bacterial clearance by macrophages.[12]
- Inhibition of TLR4 Signaling: In the context of endotoxemia, RvD2 can suppress Toll-like Receptor 4 (TLR4) signaling. It reduces the expression of TLR4 and downstream adaptor molecules like MyD88, thereby dampening the inflammatory response to lipopolysaccharide (LPS).
- Enhanced Bacterial Clearance: A primary function of the RvD2-GPR18 axis is to stimulate the phagocytosis of bacteria, leading to reduced bacterial loads and accelerated resolution of infections.[7][12]
- Organ Protection: By limiting excessive neutrophil infiltration and promoting clearance of pathogens and debris, RvD2 protects organs from secondary injury following events like ischemia-reperfusion.[6]





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Caption: Key signaling pathways activated by Resolvin D2 (RvD2).

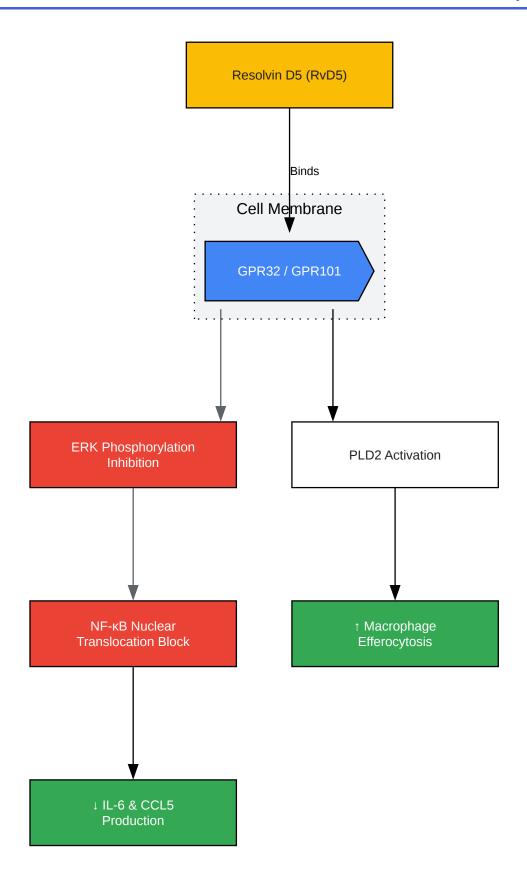


# Other D-Series Resolvins (RvD3, RvD4, RvD5, RvD6)

While research is most extensive for RvD1 and RvD2, the mechanisms of other D-series resolvins are an active area of investigation.

- Resolvin D3 (RvD3): Like RvD1, RvD3 can signal through the GPR32 receptor. It
  demonstrates potent pro-resolving actions, including the reduction of neutrophil infiltration
  and enhancement of macrophage efferocytosis.[3]
- Resolvin D4 (RvD4): RvD4 enhances the phagocytic functions of human neutrophils and monocytes.[13][14] Its actions are suggested to be mediated by a Gs protein-coupled receptor, though a specific receptor has not yet been definitively identified.[15]
- Resolvin D5 (RvD5): RvD5 signals through GPR32 and has also been shown to activate GPR101.[3][16] Its mechanism involves the activation of Phospholipase D (PLD), specifically PLD2, to enhance efferocytosis in macrophages.[17] It also inhibits the ERK-NF-kB signaling pathway to reduce the production of pro-inflammatory cytokines like IL-6 and CCL5.[18]
- Resolvin D6 (RvD6): The mechanism for RvD6 is less defined in terms of a specific receptor.
   However, studies in corneal nerve regeneration show that RvD6 isomers stimulate a transcriptome response that upregulates hepatocyte growth factor (HGF), promoting axonal growth and suppressing neuropathic pain.[19][20]





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Caption: Overview of Resolvin D5 (RvD5) signaling mechanisms.



# **Quantitative Data Summary**

The potency of D-series resolvins is reflected in their receptor binding affinities and the effective concentrations required to elicit biological responses.

**Table 1: Receptor Binding Affinities (Kd)** 

Ligand	Receptor	Cell/System	Dissociation Constant (Kd)	Citation(s)
[³H]-RvD1	Endogenous	Human Leukocytes	0.17 ± 0.06 nM	[5]
[³H]-RvD2	GPR18	Recombinant CHO cells	~10 nM	[7]

Table 2: Bioactivity (EC<sub>50</sub> / IC<sub>50</sub>)

Resolvin	Action	Receptor	Cell/System	Potency (EC <sub>50</sub> / IC <sub>50</sub> )	Citation(s)
RvD1	Activation	ALX/FPR2	β-arrestin system	More potent than AT-RvD1	[2]
LXA4	Activation	GPR32	β-arrestin system	EC <sub>50</sub> ~3.4 x 10 <sup>-11</sup> M	[5]
RvD2	Competition	GPR18	Recombinant CHO cells	IC50 ~100 nM	[7]
RvD5n-3 DPA	Activation	GPR101	β-arrestin system	EC <sub>50</sub> ~4.6 x 10 <sup>-12</sup> M	[16]
RvD5n-3 DPA	Competition	GPR101	Recombinant system	IC50 ~9.3 nM	[16]

# **Experimental Protocols**

The mechanisms of D-series resolvins have been elucidated through a variety of in vivo and in vitro experimental models. Detailed methodologies for key assays are provided below.



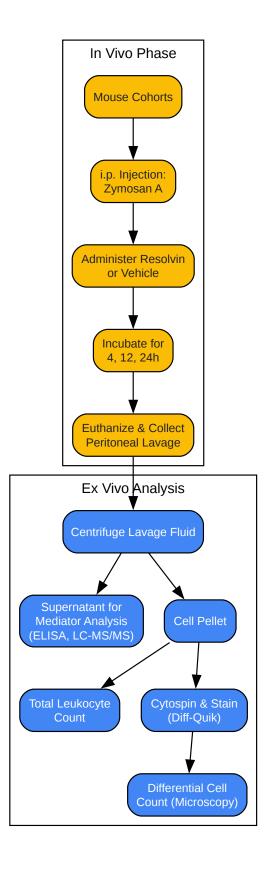
# **Zymosan-Induced Murine Peritonitis**

This model is widely used to study acute, self-resolving inflammation and to evaluate the efficacy of pro-resolving mediators.[21]

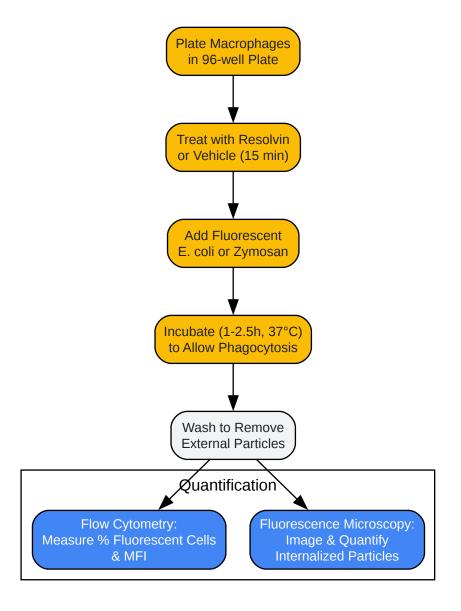
#### Methodology:

- Induction: Administer zymosan A (e.g., 1 mg or 0.25 mg/mouse) via intraperitoneal (i.p.) injection into mice to induce peritonitis.[22][23]
- Treatment: Administer the test compound (e.g., RvD1 at 10 ng/mouse) or vehicle control via i.p. or intravenous (i.v.) injection at specified time points (e.g., 30 minutes prior to or concurrently with zymosan).[4][22]
- Exudate Collection: At predetermined time points (e.g., 4, 12, 24 hours), euthanize the mice and collect peritoneal exudates by lavage with sterile saline or PBS.[22][23]
- Cellular Analysis: Centrifuge the lavage fluid to pellet the cells. Resuspend the cell pellet for total leukocyte counting (e.g., using a hemocytometer).[22]
- Differential Counting: Prepare slides (e.g., using a Cytospin) and stain with a differential stain (e.g., Diff-Quik). Quantify cell populations (neutrophils, monocytes/macrophages) via light microscopy to determine the extent of leukocyte infiltration and the resolution interval.[22]
- Mediator Analysis: Analyze the supernatant of the lavage fluid for levels of cytokines, chemokines, and lipid mediators using ELISA or LC-MS/MS.[23]









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